molecular formula C16H14FNO B5878574 N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide

N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5878574
M. Wt: 255.29 g/mol
InChI Key: GFNYQIDGPCSBDD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPA is a derivative of acrylamide, which is a widely used chemical in industry and research. FMPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide as a ligand for the dopamine D3 receptor and as an inhibitor of FAAH is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide binds to the dopamine D3 receptor and modulates its activity, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and mood regulation. However, the effects of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide on these processes in vivo are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have high affinity and selectivity for the dopamine D3 receptor and FAAH, making it a useful tool for investigating these targets. However, N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations, including its potential toxicity and lack of specificity for other targets. Therefore, caution should be taken when using N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments, and appropriate controls should be included to ensure the validity of the results.

Future Directions

There are several future directions for the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide. One direction is to further explore its potential as a ligand for the dopamine D3 receptor and its implications for the treatment of drug addiction and other psychiatric disorders. Another direction is to investigate the therapeutic potential of FAAH inhibition by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide for various conditions, including pain, anxiety, and depression. Additionally, the development of more specific and potent inhibitors of FAAH may lead to the discovery of new therapeutic targets and treatments. Overall, the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide and its potential applications in various fields holds promise for advancing scientific understanding and improving human health.

Synthesis Methods

N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized using different methods, including the reaction of 4-fluoroacetophenone and 4-methylphenylacetic acid with acryloyl chloride, and the reaction of 4-fluoroacetophenone and 4-methylphenylacetonitrile with acryloyl chloride. The yield of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide varies depending on the method used, and the purity of the product can be improved by purification techniques such as recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been used in scientific research for various applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction and other psychiatric disorders. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. Inhibition of FAAH can increase the levels of endocannabinoids and may have therapeutic potential for various conditions, including pain, anxiety, and depression.

properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYQIDGPCSBDD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide

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